Tin stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . Tin stearate appears as colorless (white) crystals and is insoluble in water . It is widely used in various industries due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin stearate can be synthesized by reacting tin salts with stearic acid. One common method involves the direct reaction between tin and molten stearic acid under a nitrogen atmosphere at elevated temperatures (around 260°C) for several hours . This process results in the formation of this compound without the need for additional organic solvents.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically occurs at elevated temperatures, and the resulting this compound precipitates out of the solution. The product is then filtered, washed, and dried to obtain the final compound.

Analyse Des Réactions Chimiques

Acid-Base Reactions

Tin(II) stearate undergoes hydrolysis and neutralization under acidic or alkaline conditions:

Reaction with Hydrochloric Acid

Sn(C17H35COO)2+2HCl→SnCl2+2C17H35COOH

-

Observation : Formation of tin(II) chloride and stearic acid.

Reaction with Sodium Hydroxide

Sn(C17H35COO)2+2NaOH→Sn(OH)Cl+2C17H35COONa

-

Observation : Produces tin(II) chloride hydroxide and sodium stearate.

Thermal Decomposition

At elevated temperatures, tin(II) stearate decomposes into oxides and hydrocarbons:

Sn(C17H35COO)2ΔSnO+CO2+CO+Hydrocarbons

-

Products : Tin(II) oxide, carbon oxides, and aliphatic fragments.

| Decomposition Product | Hazard Profile |

|---|---|

| Tin oxides (SnO) | Non-toxic |

| Carbon monoxide (CO) | Toxic gas |

| Stearic acid residues | Low volatility |

Oxidation Reactions

The tin(II) center is susceptible to oxidation, particularly in the presence of oxygen or strong oxidizers:

2Sn(C17H35COO)2+O2→2SnO2+4C17H35COOH

-

Observation : Black precipitate formation due to tin(IV) oxide (SnO₂).

Hydrogenation of Stearic Acid

In the presence of bimetallic Pd-Sn catalysts:

C17H35COOH+H2Pd-Sn/CC18H37OH

Esterification Catalysis

Tin compounds accelerate esterification kinetics:

RCOOH+R’OHSn2+RCOOR’+H2O

Stability Challenges

Applications De Recherche Scientifique

Photocatalytic Applications

Tin stearate has been utilized as an organometallic precursor for the synthesis of tin oxide (SnO₂) quantum dots (QDs). The process involves a rapid one-pot non-hydrolytic method that allows for the production of SnO₂ QDs with significant photocatalytic activity.

- Synthesis Method : The SnO₂ QDs are synthesized using tin(II) stearate (Sn(St)₂) under environmentally benign conditions. This method enables the QDs to be transferred from organic to aqueous media through ligand exchange, enhancing their solubility and functionality in different environments .

- Photocatalytic Efficiency : The synthesized QDs exhibit enhanced hydrogen gas production when compared to commercial SnO₂ nanopowder, demonstrating their potential for use in solar energy conversion and environmental remediation applications .

Thermal Stabilization in Polymers

This compound is also recognized for its role as a thermal stabilizer in polyvinyl chloride (PVC) materials. Research indicates that incorporating tin(II) stearate-based metal alkoxides can significantly improve the thermal stability of PVC composites.

- Performance Enhancement : The introduction of this compound enhances the thermal stability of PVC by preventing degradation during processing and application. This is critical for maintaining the integrity and longevity of PVC products used in various industrial applications .

Nanomaterial Synthesis

This compound serves as a precursor for synthesizing other nanomaterials, such as indium-tin oxide (ITO) nanocrystals. The pyrolysis of indium-tin stearate without additional organic solvents has been shown to produce non-agglomerated ITO nanocrystals, which are valuable in optoelectronic applications.

- Synthesis Process : The method involves heating indium-tin stearate to high temperatures, resulting in the formation of ITO nanocrystals that exhibit desirable electrical properties for use in transparent conductive films and sensors .

Biocompatibility Studies

Tin compounds, including this compound, have been investigated for their biocompatibility and potential applications in biomedical fields. Studies suggest that certain tin compounds can interact with biological membranes without significant toxicity.

- Safety Profile : Research indicates that this compound does not exhibit toxic effects at low concentrations, making it a candidate for further exploration in drug delivery systems and as an antimicrobial agent .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tin stearate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates in organic reactions. In biological applications, it can interact with cellular components, aiding in the preparation and stabilization of samples for microscopy.

Comparaison Avec Des Composés Similaires

Tin stearate is part of a broader class of compounds known as metallic stearates, which include derivatives of stearic acid with different metal cations. Some similar compounds include:

Calcium Stearate: Used as a stabilizer and lubricant in plastics and rubber.

Zinc Stearate: Employed as a release agent and lubricant in the rubber and plastics industries.

Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet formulations.

Uniqueness of this compound: this compound is unique due to its specific catalytic properties and its ability to form stable complexes with various organic molecules. Its applications in the production of ITO nanocrystals and its role as a thickener and film-forming agent in cosmetics and pharmaceuticals set it apart from other metallic stearates.

Activité Biologique

Tin stearate, a compound formed from tin and stearic acid, has garnered interest in various fields, particularly in materials science and biological research. This article explores the biological activity of this compound, focusing on its biochemical properties, potential applications, and relevant research findings.

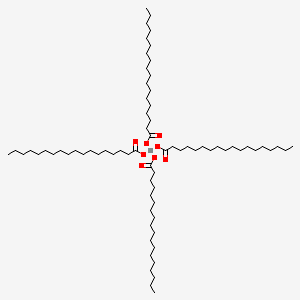

- Molecular Formula : C36H70O4Sn

- Molecular Weight : 685.64 g/mol

- CAS Number : 6994-59-8

- Boiling Point : 359.4 °C at 760 mmHg

- Flash Point : 162.4 °C

This compound is often utilized as a biochemical reagent in life sciences, showcasing its versatility in various applications, including drug formulation and as an additive in plastics and coatings .

Absorption and Excretion

Research indicates that inorganic tin is poorly absorbed by the body, with most of it excreted through feces. Studies have shown that when administered to animals, such as rats and mice, over 90% of tin is eliminated via fecal routes within 48 hours . This low absorption rate suggests that this compound's systemic effects may be limited.

Toxicological Studies

Tin compounds, including this compound, have been investigated for their potential toxicological effects. For instance, oral administration of tin at high doses has been linked to gastrointestinal disturbances such as vomiting and diarrhea in cats . Additionally, chronic exposure to tin compounds has raised concerns regarding their accumulation in certain tissues, particularly the liver and bones .

Case Studies

- Antimicrobial Properties :

-

Cancer Research :

- Research into fatty acid metabolism has revealed that stearate can influence cellular mechanisms associated with cancer progression. Specifically, alterations in the stearate-to-palmitate ratio (SPR) were noted in hepatocellular carcinoma (HCC) cases, with implications for understanding how fatty acids interact with tumor biology . While this study does not directly investigate this compound, it underscores the importance of fatty acids in biological processes.

Table: Summary of Biological Effects of this compound

Propriétés

Numéro CAS |

7637-13-0 |

|---|---|

Formule moléculaire |

C18H36O2Sn |

Poids moléculaire |

403.2 g/mol |

Nom IUPAC |

octadecanoate;tin(4+) |

InChI |

InChI=1S/C18H36O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

JIVYAYWWEQOVRW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+4] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Sn] |

Key on ui other cas no. |

7637-13-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.